molecular formula C17H18N2O5 B11586808 N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No.: B11586808
M. Wt: 330.33 g/mol
InChI Key: JIVMDXCGISMCIZ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group and a dimethoxybenzoate moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the formation of Schiff bases through the condensation of an amine with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted aromatic compounds .

Scientific Research Applications

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,4-dimethoxybenzoate

InChI

InChI=1S/C17H18N2O5/c1-21-13-7-4-11(5-8-13)16(18)19-24-17(20)12-6-9-14(22-2)15(10-12)23-3/h4-10H,1-3H3,(H2,18,19)

InChI Key

JIVMDXCGISMCIZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)OC)OC)/N

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=C(C=C2)OC)OC)N

Origin of Product

United States

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